![molecular formula C29H30N4O4S B2401742 N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689771-26-4](/img/structure/B2401742.png)

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

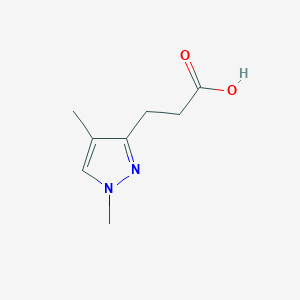

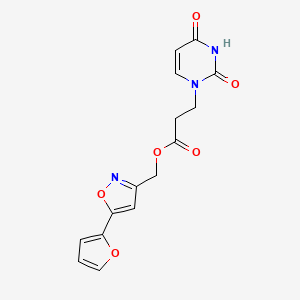

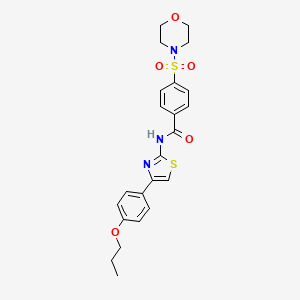

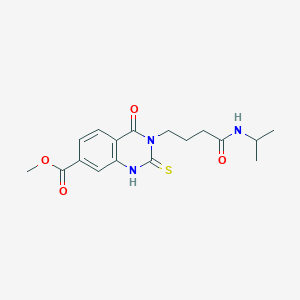

The compound is a complex organic molecule that likely contains a quinazolinone core (a type of nitrogen-containing heterocycle), a morpholine ring (a common motif in pharmaceuticals), a benzyl group, and a sulfanylacetamide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have multiple ring structures (from the quinazolinone and morpholine components), as well as various functional groups attached. These could include a methoxy group, a benzyl group, and a sulfanylacetamide group .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by its various functional groups. For example, the quinazolinone core might participate in reactions with nucleophiles or electrophiles, the morpholine ring might undergo reactions at the nitrogen atom, and the sulfanylacetamide group could potentially be involved in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the nature and arrangement of its functional groups, and the presence of any chiral centers .Scientific Research Applications

Synthesis and Pharmacological Activities

- Quinazoline derivatives, similar to the compound , have been explored for their diverse pharmacological activities. For instance, certain quinazoline compounds have shown significant diuretic, antihypertensive, and anti-diabetic potential in animal studies (Rahman et al., 2014).

Antimicrobial and Antibacterial Applications

- Some quinazoline derivatives demonstrate promising antimicrobial and antibacterial activities. For example, N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant antibacterial properties (Shaikh, 2013).

Gastroprokinetic Activity

- Quinazoline compounds, like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have been studied for their gastroprokinetic activity, influencing gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995).

Antitumor and Anticancer Potential

- Some quinazoline derivatives have been identified for their antitumor properties. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been found to inhibit tubulin polymerization, showing promise as an anticancer agent (Minegishi et al., 2015).

Antituberculosis Activity

- The synthesis of quinazoline derivatives has been linked to potential anti-tuberculosis activities. These compounds may offer new avenues in tuberculosis treatment (Bai et al., 2011).

Anti-inflammatory and Analgesic Effects

- Research has shown that certain quinazoline derivatives possess anti-inflammatory and analgesic activities, offering potential therapeutic benefits (Rajveer et al., 2010).

Future Directions

Future research on this compound could involve further elucidation of its physical and chemical properties, investigation of its synthetic routes, and exploration of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications, for example in pharmaceutical or materials science .

Mechanism of Action

Mode of Action

The presence of a morpholino group and a quinazolinone moiety could suggest potential interactions with nucleic acids or proteins .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Properties

IUPAC Name |

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJESUPIGJDRCCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)